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Compound of Interest

Compound Name: FR 64822

Cat. No.: B1674032 Get Quote

Disclaimer: The compound "FR-64822" does not correspond to a known chemical entity in the

scientific literature. It is highly probable that this is a typographical error and the intended

compound is FR-900482, a potent immunosuppressant and potential anti-cancer agent. This

document provides a detailed overview of the laboratory synthesis of FR-900482, drawing from

established synthetic routes.

Introduction
FR-900482 is a complex natural product isolated from the fermentation broth of Streptomyces

sandaensis. Its unique bicyclic core and dense stereochemical architecture have made it a

challenging and attractive target for total synthesis. This document outlines a generalized

approach to the synthesis of the FR-900482 core, based on key strategies developed in the

field of organic chemistry.

Data Presentation
The following table summarizes key quantitative data related to a representative synthetic route

to an advanced intermediate of FR-900482. Please note that yields and specific reaction

conditions may vary depending on the exact reagents and techniques employed.
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Experimental Protocols
Step 1: Asymmetric Allylation

To a solution of aldehyde 1 (1.0 mmol) in dry THF (10 mL) at -78 °C under an argon

atmosphere, add (-)-Ipc₂B(allyl) (1.2 mmol, 1.0 M in pentane).

Stir the reaction mixture at -78 °C for 2 hours.

Quench the reaction by the addition of 3 N NaOH (5 mL) and 30% H₂O₂ (2 mL).
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Allow the mixture to warm to room temperature and stir for 1 hour.

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

in vacuo.

Purify the crude product by flash column chromatography (silica gel, 20% ethyl acetate in

hexanes) to afford homoallylic alcohol 2.

Step 2: Ozonolysis
Dissolve alkene 2 (1.0 mmol) in a mixture of CH₂Cl₂ (10 mL) and MeOH (10 mL) at -78 °C.

Bubble ozone through the solution until a persistent blue color is observed.

Purge the solution with argon for 15 minutes to remove excess ozone.

Add dimethyl sulfide (2.0 mmol) and allow the reaction to warm to room temperature

overnight.

Concentrate the reaction mixture under reduced pressure.

Purify the residue by flash column chromatography (silica gel, 30% ethyl acetate in hexanes)

to yield aldehyde 3.

Step 3: Horner-Wadsworth-Emmons Olefination
To a suspension of NaH (1.2 mmol, 60% dispersion in mineral oil) in dry THF (5 mL) at 0 °C,

add a solution of phosphonate 4 (1.2 mmol) in THF (5 mL).

Stir the mixture for 30 minutes at 0 °C.

Add a solution of aldehyde 3 (1.0 mmol) in THF (5 mL).

Allow the reaction to warm to room temperature and stir for 3 hours.

Quench the reaction with saturated aqueous NH₄Cl (10 mL).
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Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

in vacuo.

Purify the crude product by flash column chromatography (silica gel, 15% ethyl acetate in

hexanes) to give α,β-unsaturated ester 5.

Step 4: Ring-Closing Metathesis
Dissolve diene 5 (1.0 mmol) in dry, degassed CH₂Cl₂ (100 mL).

Add Grubbs' II catalyst (0.05 mmol).

Reflux the solution under an argon atmosphere for 12 hours.

Cool the reaction to room temperature and concentrate under reduced pressure.

Purify the residue by flash column chromatography (silica gel, 40% ethyl acetate in hexanes)

to afford lactam 6.

Step 5: Reduction
To a solution of lactam 6 (1.0 mmol) in dry THF (10 mL) at -78 °C, add DIBAL-H (2.5 mmol,

1.0 M in hexanes) dropwise.

Stir the reaction mixture at -78 °C for 2 hours.

Quench the reaction by the slow addition of Rochelle's salt solution (10 mL).

Allow the mixture to warm to room temperature and stir vigorously until two clear layers are

formed.

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

in vacuo.
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Purify the crude product by flash column chromatography (silica gel, 50% ethyl acetate in

hexanes) to yield hydroxylamine 7.
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Caption: A generalized workflow for the synthesis of the FR-900482 core structure.

To cite this document: BenchChem. [Synthesis of FR-64822: A Detailed Protocol for
Laboratory Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674032#how-to-synthesize-fr-64822-in-the-lab]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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